(±)-sorgolactone
(±)-sorgolactone
Sorgolactone is a strigolactone and an indenofuran.
Brand Name:
Vulcanchem
CAS No.:
141262-39-7
VCID:
VC0197689
InChI:
InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1
SMILES:
CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Molecular Formula:
C18H20O5
Molecular Weight:
316.3 g/mol
(±)-sorgolactone
CAS No.: 141262-39-7
Pheromone
VCID: VC0197689
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol
CAS No. | 141262-39-7 |
---|---|
Product Name | (±)-sorgolactone |
Molecular Formula | C18H20O5 |
Molecular Weight | 316.3 g/mol |
IUPAC Name | (3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one |
Standard InChI | InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1 |
Standard InChIKey | KHSREFIWULNDAB-YCUBLIQYSA-N |
Isomeric SMILES | C[C@H]1CCCC2=C1[C@@H]3[C@H](C2)/C(=C\O[C@H]4C=C(C(=O)O4)C)/C(=O)O3 |
SMILES | CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 |
Canonical SMILES | CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 |
Description | Sorgolactone is a strigolactone and an indenofuran. |
Synonyms | racemic sorgolactone; (3aR*,8S*,8bS*,2/'R*)-3-[(E)-2/',5/'-dihydro-4/'-methyl-5/'-oxo-2/'-furanyloxymethylene]-8-methyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one |
Reference | 1. J Agric Food Chem. 2003 Feb 26;51(5):1162-8. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry. Sato D(1), Awad AA, Chae SH, Yokota T, Sugimoto Y, Takeuchi Y, Yoneyama K. Author information: (1)Center for Research on Wild Plants, Utsunomiya University, Japan. A simple and rapid analytical method for strigolactones, germination stimulants for the root parasitic weeds witchweed (Striga spp.) and broomrape (Orobanche spp.), has been developed using high-performance liquid chromatography connected to tandem mass spectrometry (LC/MS/MS). The natural strigolactones (strigol, sorgolactone, orobanchol, and alectrol) were clearly separated and identified by LC/MS/MS. As low as 0.1 pg/microL of strigol and 0.5 pg/microL of sorgolactone could be quantified, whereas 1 pg/microL was needed for the quantification of orobanchol (S/N > 10). Using this method, it was found that red clover produces orobanchol and alectrol but not strigol. The roots of red clover seedlings were found to produce 13, 70, 58, and 65 pg of orobanchol/plant 1, 2, 3, and 4 weeks after germination, respectively. DOI: 10.1021/jf025997z PMID: 12590450 [Indexed for MEDLINE] |
PubChem Compound | 5281395 |
Last Modified | Nov 11 2021 |
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